molecular formula C20H13N B1669859 7H-Dibenzo[c,g]carbazole CAS No. 194-59-2

7H-Dibenzo[c,g]carbazole

Cat. No.: B1669859
CAS No.: 194-59-2
M. Wt: 267.3 g/mol
InChI Key: STJXCDGCXVZHDU-UHFFFAOYSA-N
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Description

7H-Dibenzo[c,g]carbazole is a heterocyclic aromatic compound with the molecular formula C20H13N. It is known for its potent mutagenic and carcinogenic properties. This compound is found in tobacco smoke, fossil fuels, and other organic combustion products. It is considered a potential human carcinogen and is classified as a group 2B possible human carcinogen by the International Agency for Research on Cancer .

Scientific Research Applications

7H-Dibenzo[c,g]carbazole has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.

    Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.

    Medicine: Research on this compound contributes to understanding the effects of environmental pollutants on human health and developing strategies for cancer prevention.

    Industry: It is used in the development of high-performance solar cells and organic phosphorescent materials .

Mechanism of Action

Target of Action

The primary target of 7H-Dibenzo[c,g]carbazole (DBC) is the Cytochrome P450 1A1 (CYP1A1) enzyme . This enzyme plays a crucial role in the metabolism of DBC, which is essential for understanding its potential hazards to human health .

Mode of Action

DBC interacts with CYP1A1 through two binding modes, referred to as mode 1 and mode 2 . The C5 site of DBC is the dominant site of metabolism in CYP1A1, and the enzyme environment promotes the electrophilic reaction at the C5 site .

Biochemical Pathways

The dominant pathway of DBC metabolism is a distinct electrophilic addition-rearrangement mechanism . This mechanism provides meaningful insights into the biometabolic process of DBC and contributes to understanding its environmental effects and health risks .

Pharmacokinetics

The pharmacokinetics of DBC involve its metabolism by the CYP1 family of enzymes . Each member of this family, including CYP1A1, CYP1A2, and CYP1B1, generates a unique DBC metabolite profile . These metabolites determine the pathway of DBC leading to activation or detoxication .

Result of Action

The result of DBC’s action is the formation of various metabolites through the process of monohydroxylation . These metabolites can lead to either the activation or detoxication of DBC . The specific metabolites formed and their relative amounts can influence the genotoxicity of DBC .

Action Environment

DBC is a prevalent environmental pollutant that can cause tumors in several species of experimental animals . Environmental factors can influence the action, efficacy, and stability of DBC. For instance, the presence of other pollutants can affect the metabolism of DBC by the CYP1 family of enzymes . Furthermore, DBC is used to develop high-performance solar cells and organic phosphorescent materials, indicating its stability under various environmental conditions .

Safety and Hazards

DBC is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Biochemical Analysis

Biochemical Properties

7H-Dibenzo[c,g]carbazole interacts with various enzymes, proteins, and other biomolecules. The major enzymes that metabolize this compound are CYP1A1 in β-naphthoflavone (BNF)-induced liver, CYP1A2 in non-induced liver, CYP1B1 and CYP1A1 in induced lung .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The first hydroxylation is critical for determining activation versus detoxication .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,g]carbazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,1’-Bi-2-naphthol in the presence of a strong acid such as sulfuric acid or polyphosphoric acid. The reaction conditions often require high temperatures and extended reaction times to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7H-Dibenzo[c,g]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent mutagenic and carcinogenic properties, which are more pronounced compared to its analogs. Its ability to form DNA adducts and induce carcinogenesis makes it a valuable compound for studying the mechanisms of chemical-induced cancer .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
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InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H
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InChI Key

STJXCDGCXVZHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54
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Molecular Formula

C20H13N
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DSSTOX Substance ID

DTXSID9059755
Record name 7H-Dibenzo[c,g]carbazole
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Molecular Weight

267.3 g/mol
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Physical Description

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB]
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Solubility

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Color/Form

NEEDLES FROM ETHANOL

CAS No.

194-59-2, 28641-62-5
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Melting Point

158 °C
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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